(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-2-oxoethyl]amino]-4-oxobutanoic acid
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Overview
Description
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-2-oxoethyl]amino]-4-oxobutanoic acid is a peptide fragment derived from the full-length parathyroid hormone, which is an 84-amino acid polypeptide. This fragment, consisting of amino acids 24 to 48, plays a crucial role in calcium homeostasis and bone metabolism. Parathyroid hormone is secreted by the parathyroid glands and is essential for maintaining serum calcium levels by acting on bones, kidneys, and the intestines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone (24-48) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled to the resin using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Industrial Production Methods
Industrial production of parathyroid hormone (24-48) involves large-scale SPPS, followed by purification and characterization using techniques like mass spectrometry and HPLC. The process is optimized for yield and purity to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-2-oxoethyl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences
Scientific Research Applications
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-2-oxoethyl]amino]-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium homeostasis and bone metabolism.
Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic assays .
Mechanism of Action
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-2-oxoethyl]amino]-4-oxobutanoic acid exerts its effects by binding to specific receptors on target cells, primarily in bones and kidneys. This binding activates signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C pathway. These pathways lead to increased calcium resorption from bones, decreased calcium excretion by the kidneys, and enhanced calcium absorption from the intestines .
Comparison with Similar Compounds
Similar Compounds
Parathyroid hormone (1-34): A fragment containing the first 34 amino acids, known for its potent biological activity.
Parathyroid hormone-related protein (PTHrP): Shares structural similarities with parathyroid hormone and has overlapping biological functions.
Tuberoinfundibular peptide of 39 residues (TIP39): Another member of the parathyroid hormone family with distinct physiological roles .
Uniqueness
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-2-oxoethyl]amino]-4-oxobutanoic acid is unique in its specific sequence and biological activity. While other fragments like parathyroid hormone (1-34) are more commonly studied, parathyroid hormone (24-48) offers insights into the structure-function relationships within the hormone and its receptor interactions .
Properties
CAS No. |
64717-18-6 |
---|---|
Molecular Formula |
C97H150N28O32 |
Molecular Weight |
2220.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C97H150N28O32/c1-14-48(10)77(95(155)111-51(13)80(140)115-61(32-53-22-24-55(129)25-23-53)87(147)113-58(21-18-28-105-97(102)103)85(145)118-65(35-72(133)134)84(144)107-39-74(137)157-96(156)68(42-128)122-82(142)57(99)40-126)125-92(152)67(41-127)121-78(138)49(11)109-71(132)38-106-83(143)60(30-45(4)5)114-79(139)50(12)110-93(153)75(46(6)7)123-90(150)62(31-52-19-16-15-17-20-52)116-89(149)64(34-70(101)131)117-88(148)63(33-54-37-104-43-108-54)120-94(154)76(47(8)9)124-91(151)66(36-73(135)136)119-86(146)59(26-27-69(100)130)112-81(141)56(98)29-44(2)3/h15-17,19-20,22-25,37,43-51,54,56-68,75-77,126-129H,14,18,21,26-36,38-42,98-99H2,1-13H3,(H2,100,130)(H2,101,131)(H,106,143)(H,107,144)(H,109,132)(H,110,153)(H,111,155)(H,112,141)(H,113,147)(H,114,139)(H,115,140)(H,116,149)(H,117,148)(H,118,145)(H,119,146)(H,120,154)(H,121,138)(H,122,142)(H,123,150)(H,124,151)(H,125,152)(H,133,134)(H,135,136)(H4,102,103,105)/t48-,49-,50-,51-,54?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,75-,76-,77-/m0/s1 |
InChI Key |
ZSRRDPXIMKJGKD-NPKGEECZSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)OC(=O)C(CO)NC(=O)C(CO)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)OC(=O)C(CO)NC(=O)C(CO)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N |
Synonyms |
parathyroid hormone (24-48) PTH (24-48) |
Origin of Product |
United States |
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